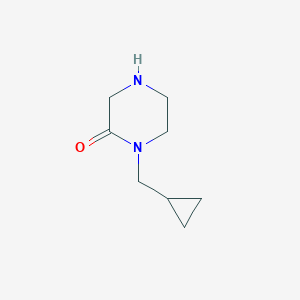

1-(Cyclopropylmethyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylmethyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8-5-9-3-4-10(8)6-7-1-2-7/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWCBUXYQFCELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cyclopropyl Group in Piperazin-2-one Scaffolds: A Technical Guide to Synthesis, Biological Activity, and Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Alliance of a Strained Ring and a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperazine-2-one core is a well-established privileged scaffold, prized for its synthetic tractability and its presence in a multitude of biologically active compounds.[1][2] Its conformational flexibility and capacity for diverse substitutions have made it a cornerstone in the design of therapeutics targeting a wide array of diseases.[3] Concurrently, the cyclopropyl group, a three-membered carbocycle, has emerged as a powerful tool for fine-tuning the pharmacological properties of drug candidates.[4] The inherent ring strain of the cyclopropyl moiety imparts unique electronic and steric characteristics that can profoundly influence a molecule's potency, metabolic stability, and target engagement. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of piperazin-2-one derivatives that incorporate a cyclopropyl group, offering insights for the rational design of novel therapeutics.

The Strategic Incorporation of the Cyclopropyl Moiety: A Field-Proven Approach to Enhanced Drug-Like Properties

The deliberate inclusion of a cyclopropyl group into a molecular scaffold is a widely employed strategy in drug discovery to address various pharmacokinetic and pharmacodynamic challenges. The unique attributes of this strained ring system offer several advantages:

-

Enhanced Potency: The rigid nature of the cyclopropyl ring can act as a conformational lock, pre-organizing the molecule into a bioactive conformation and thereby reducing the entropic penalty upon binding to its biological target. This can lead to a significant increase in binding affinity and potency.

-

Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger and less accessible to metabolic enzymes, such as cytochrome P450s, compared to their aliphatic counterparts. This increased resistance to oxidative metabolism can enhance the half-life and oral bioavailability of a drug candidate.

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, polarity, and pKa, allowing for the fine-tuning of its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Novel Vectorial Interactions: The unique electronic character of the cyclopropyl ring, with its "bent" bonds possessing partial π-character, can lead to novel and favorable interactions with the target protein that are not achievable with simple alkyl or aryl substituents.

Synthetic Strategies for the Construction of Cyclopropyl-Piperazin-2-one Derivatives

The synthesis of piperazin-2-one derivatives bearing a cyclopropyl group can be approached through several strategic pathways. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

Method 1: Ugi Four-Component Reaction (U-4CR) Followed by Cyclization

The Ugi four-component reaction is a powerful tool for the rapid assembly of complex molecular scaffolds from simple building blocks.[5] This one-pot reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be adapted to generate precursors for cyclopropyl-piperazin-2-one synthesis.

Experimental Protocol: Synthesis of a Cyclopropyl-Piperazin-2-one Precursor via U-4CR

-

Reaction Setup: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol (0.5 M), add the desired primary amine (e.g., benzylamine, 1.0 eq) and stir for 30 minutes at room temperature to form the corresponding imine.

-

Addition of Components: To the imine solution, add the desired α-amino acid (e.g., glycine, 1.0 eq) and an isocyanide (e.g., tert-butyl isocyanide, 1.1 eq).

-

Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the acyclic Ugi product.

-

Cyclization: The resulting acyclic precursor can then be subjected to a subsequent cyclization step to form the piperazin-2-one ring. This is typically achieved by an intramolecular nucleophilic substitution, often facilitated by a base (e.g., sodium hydride) in an appropriate solvent (e.g., tetrahydrofuran).

Method 2: Reductive Amination and Lactamization

Another versatile approach involves the initial construction of a linear diamine precursor followed by cyclization to form the piperazin-2-one ring. Reductive amination is a key step in this strategy.

Experimental Protocol: Synthesis via Reductive Amination and Lactamization

-

Reductive Amination: React an N-protected amino aldehyde with cyclopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane. This step forms the crucial C-N bond.

-

Deprotection: Remove the protecting group from the newly formed secondary amine.

-

Acylation: Acylate the deprotected amine with a haloacetyl chloride (e.g., chloroacetyl chloride) in the presence of a base (e.g., triethylamine).

-

Intramolecular Cyclization: Induce intramolecular cyclization of the resulting haloacetamide by treatment with a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile) to yield the N-cyclopropyl piperazin-2-one.

Biological Activities and Therapeutic Potential

Piperazin-2-one derivatives incorporating a cyclopropyl group have demonstrated promising activity across a range of therapeutic areas, from oncology to central nervous system disorders.

Case Study 1: Allosteric Modulation of Serotonin Receptors

A notable example is the discovery of a piperazine-linked phenyl cyclopropyl methanone that acts as a dual positive allosteric modulator (PAM) of the 5-HT2C receptor and a negative allosteric modulator (NAM) of the 5-HT2B receptor.[6] Allosteric modulators offer a sophisticated approach to receptor modulation, providing greater subtype selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands.[7]

The identified compound was shown to increase the maximal response (Emax) of serotonin at the 5-HT2C receptor, while decreasing the potency (EC50) of serotonin at the 5-HT2B receptor.[6] This dual activity is particularly interesting for the development of therapeutics for obesity and other CNS disorders. In vivo studies in rats demonstrated that this compound suppressed food intake, consistent with the known role of 5-HT2C receptor activation in satiety.[6]

| Compound Class | Target(s) | Activity | In Vivo Effect | Reference |

| Piperazine-linked phenyl cyclopropyl methanone | 5-HT2C / 5-HT2B | 5-HT2C PAM (Emax ↑ to 139%) / 5-HT2B NAM (EC50 ↓ 10-fold) | Suppression of food intake in rats | [6] |

Case Study 2: Inhibition of p21-Activated Kinase 4 (PAK4) in Oncology

In the field of oncology, a series of 2,4-diaminoquinazoline derivatives featuring a piperazine linker to a cyclopropyl-pyrazole moiety have been identified as potent inhibitors of p21-activated kinase 4 (PAK4).[8] PAK4 is a serine/threonine kinase that plays a critical role in cell proliferation, migration, and invasion, and its overexpression is implicated in various cancers.[9]

Several compounds from this series exhibited significant inhibitory activity against PAK4 with half-maximal inhibitory concentrations (IC50) in the nanomolar range. Notably, these compounds also demonstrated potent antiproliferative activity against the A549 lung cancer cell line and were shown to inhibit cell cycle progression, migration, and invasion.[8]

| Compound | PAK4 IC50 (µM) | A549 Antiproliferative IC50 (µM) | Reference |

| 8d | 0.060 | 4.685 | [8] |

| 9c | 0.068 | 4.751 | [8] |

The structure-activity relationship studies for this class of compounds highlighted the importance of the cyclopropyl group on the pyrazole ring for potent PAK4 inhibition. This suggests that the cyclopropyl moiety is making key interactions within the ATP-binding pocket of the kinase.

Future Directions and Conclusion

The strategic incorporation of cyclopropyl groups into the piperazin-2-one scaffold represents a promising avenue for the discovery of novel therapeutics with enhanced pharmacological profiles. The case studies presented herein on serotonin receptor modulators and PAK4 inhibitors underscore the potential of this chemical class to address unmet medical needs in diverse therapeutic areas, including metabolic disorders, oncology, and neurology.

Future research in this area should focus on:

-

Expansion of Synthetic Methodologies: The development of novel and efficient synthetic routes to access a wider diversity of cyclopropyl-piperazin-2-one derivatives is crucial for comprehensive SAR exploration.

-

Exploration of New Biological Targets: Screening of cyclopropyl-piperazin-2-one libraries against a broad panel of biological targets could uncover novel activities and therapeutic applications.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their further development and optimization.

-

Investigation of ADME-Tox Properties: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds is a critical step towards their clinical translation.

References

- Ugi, I., & Dömling, A. (2015). The Ugi Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.

- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.

- Ganem, B. (2009). Strategies for innovation in multicomponent reaction design. Accounts of Chemical Research, 42(3), 463-472.

- Orru, R. V., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.

- Akritopoulou-Zanze, I. (2008). The Ugi reaction in the synthesis of peptidomimetics and other bioactive compounds. Current Opinion in Chemical Biology, 12(3), 324-331.

- Aoki, M., & Fujishita, T. (2000). P21-activated kinases (PAKs). The Journal of Biochemistry, 127(3), 353-360.

- Wessjohann, L. A., Rivera, D. G., & Vercillo, O. E. (2009). Multiple multicomponent reactions (MCRs) in a single pot. Chemical Reviews, 109(1), 796-814.

- Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-component condensation strategies for combinatorial library synthesis. Accounts of Chemical Research, 29(3), 123-131.

-

Discovery of 2-(4-Substituted-piperidin/piperazine-1- yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (2018). Molecules, 23(2), 433. [Link]

- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.

- Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. In Targets in Heterocyclic Systems (Vol. 11, pp. 216-258). Italian Society of Chemistry.

- Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80.

- Tempest, P. A. (2005). Recent advances in the application of multicomponent reactions in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 776-788.

-

Singh, K., Sona, C., Ojha, V., Singh, M., Kumar, A., & Yadav, P. N. (2019). Identification of dual role of piperazine-linked phenyl cyclopropyl methanone as positive allosteric modulator of 5-HT2C and negative allosteric modulator of 5-HT2B receptors. European Journal of Medicinal Chemistry, 164, 499-516. [Link]

- Ugi, I., Werner, B., & Dömling, A. (2003). The chemistry of isocyanides, their multicomponent reactions and their libraries. Molecules, 8(1), 53-66.

- Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles, a Versatile New Reaction.

- Ugi, I., & Meyr, R. (1958). Neue Isonitril-Synthesen. Angewandte Chemie, 70(22-23), 702-703.

- Ugi, I., & Steinbrückner, C. (1961). Isonitrile, II. α-Addition von Carbonsäure-anionen an die Isonitril-Gruppe. Chemische Berichte, 94(3), 734-742.

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026). Naturalista Campano, 28(1). [Link]

- Ugi, I., & Fetzer, U. (1961). Isonitrile, III. Cyclische Isonitrile. Chemische Berichte, 94(4), 1116-1121.

- Ugi, I., & Rosendahl, F. K. (1961). Isonitrile, IV. Die Addition von Halogenwasserstoff an Isonitrile. Chemische Berichte, 94(9), 2233-2238.

- Ugi, I., Bodesheim, F., & Starnecker, M. (1961). Isonitrile, V. N-substituierte 2.5-Dioxo-piperazine aus α-Aminosäuren. Justus Liebigs Annalen der Chemie, 641(1), 1-13.

- Ugi, I., & Offermann, K. (1964). Isonitrile, VI. Die Addition von Alkoholen und Phenolen an Isonitrile. Chemische Berichte, 97(8), 2276-2281.

- Ugi, I., & Bodesheim, F. (1961). Isonitrile, VII. Die Reaktion von Isonitrilen mit Carbonsäuren in Gegenwart von Ketonen. Chemische Berichte, 94(10), 2797-2804.

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry & Biodiversity. [Link]

- Ugi, I., & Bodesheim, F. (1963). Isonitrile, VIII. Eine neue Synthese von Peptid-Derivaten. Justus Liebigs Annalen der Chemie, 666(1), 61-65.

- Ugi, I., Offermann, K., & Bodesheim, F. (1964). Isonitrile, IX. Eine neue Methode zur Darstellung von Peptiden. Chemische Berichte, 97(11), 2996-3004.

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Chemistry, 28(11), 934-959. [Link]

- Ugi, I., & Bodesheim, F. (1964). Isonitrile, X. Die Reaktion von Isonitrilen mit primären Aminen und Aldehyden. Chemische Berichte, 97(11), 3005-3008.

- Ugi, I., & Offermann, K. (1964). Isonitrile, XI. Die Reaktion von Isonitrilen mit sekundären Aminen und Aldehyden. Chemische Berichte, 97(11), 3009-3015.

- Ugi, I., & Bodesheim, F. (1964). Isonitrile, XII. Die Reaktion von Isonitrilen mit Hydrazinen und Aldehyden. Chemische Berichte, 97(11), 3016-3019.

-

Development of allosteric modulators of GPCRs for treatment of CNS disorders. (2014). Neurobiology of Disease, 61, 55-65. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of dual role of piperazine-linked phenyl cyclopropyl methanone as positive allosteric modulator of 5-HT2C and negative allosteric modulator of 5-HT2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

Molecular weight and physicochemical characteristics of 1-(Cyclopropylmethyl)piperazin-2-one

The following guide details the physicochemical and synthetic profile of 1-(Cyclopropylmethyl)piperazin-2-one , a specialized heterocyclic building block.

Molecular Architecture, Physicochemical Profiling, and Synthetic Utility

Executive Summary

1-(Cyclopropylmethyl)piperazin-2-one (CAS: 148336-01-0) is a bifunctional heterocyclic scaffold used primarily in the development of CNS-active agents and kinase inhibitors. Structurally, it consists of a piperazin-2-one (lactam) core N-alkylated at the amide position (N1) with a cyclopropylmethyl group.

This compound is distinct from its reduced counterpart, 1-(cyclopropylmethyl)piperazine (CAS: 57184-25-5), which lacks the carbonyl group. The presence of the lactam moiety at position 2 introduces specific electronic constraints and hydrogen-bonding capabilities (H-bond acceptor), significantly altering the pharmacophore relative to the basic piperazine.

Target Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists.

Physicochemical Characterization

The introduction of the carbonyl group at C2 reduces the basicity of the N1 nitrogen, leaving the N4 nitrogen as the primary basic center and nucleophilic site. This distinction is critical for orthogonal functionalization strategies.

Table 1: Key Physicochemical Parameters

| Property | Value / Description | Source/Derivation |

| CAS Number | 148336-01-0 | Chemical Registry |

| IUPAC Name | 1-(Cyclopropylmethyl)piperazin-2-one | Systematic Nomenclature |

| Molecular Formula | C₈H₁₄N₂O | Calculated |

| Molecular Weight | 154.21 g/mol | Calculated (C=12.01, H=1.008, N=14.01, O=16.[1]00) |

| Exact Mass | 154.1106 | High-Res MS Standard |

| Physical State | Viscous oil or low-melting solid | Analogous lactams |

| Predicted LogP | ~0.1 – 0.5 | Lower than reduced form (LogP ~0.7) due to polarity of amide |

| pKa (Predicted) | ~8.5 (N4-amine) | N1-amide is non-basic |

| H-Bond Donors | 1 (N4-H) | Amide N is substituted |

| H-Bond Acceptors | 2 (C=O, N4) | Carbonyl + Amine |

| Topological Polar Surface Area (TPSA) | ~32 Ų | Amide (20) + Amine (12) |

Structural Significance in Drug Design[2][3]

-

Cyclopropylmethyl Motif: Acts as a metabolically stable lipophilic anchor. The cyclopropyl ring resists CYP450 oxidation better than an isopropyl or n-propyl group while providing unique steric bulk.

-

Lactam Core (Piperazin-2-one): The carbonyl group planarizes the N1-C2 bond, restricting the conformational flexibility of the ring compared to piperazine. This "entropy freezing" can enhance binding affinity for targets requiring a specific vector.

Synthetic Accessibility & Manufacturing

Producing the N1-substituted isomer requires specific pathway design to avoid the thermodynamically favored alkylation of the more nucleophilic N4 amine.

Synthesis Strategy: The Diamine Cyclization Route

Direct alkylation of piperazin-2-one with cyclopropylmethyl bromide typically yields the 4-substituted product. To selectively synthesize the 1-substituted isomer, the ring is constructed after attaching the cyclopropyl group.

Representative Protocol (Self-Validating)

Reaction: Cyclization of N-(cyclopropylmethyl)ethane-1,2-diamine with chloroacetyl derivatives.

-

Precursor Preparation: React cyclopropylmethylamine with 2-chloroacetamide or chloroacetyl chloride (under controlled conditions) to form the acyclic intermediate.

-

Cyclization: Base-mediated intramolecular displacement of the chloride by the secondary amine.

Figure 1: Retrosynthetic logic for ensuring N1-regioselectivity. The bottom pathway (via diamine) is generally preferred for high specificity.

Analytical Characterization

Verification of the correct isomer (1-substituted vs. 4-substituted) is critical.

NMR Spectroscopy Profile

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

Cyclopropyl Protons: Multiplets at ~0.2–0.6 ppm.

-

N-CH₂-Cyclopropyl: Doublet at ~3.2 ppm.

-

Ring Protons:

-

The protons adjacent to the carbonyl (C3) will appear as a singlet or distinct triplet ~3.0–3.5 ppm.

-

The protons adjacent to N1 (C6) will be chemically distinct from those at C5 due to the amide anisotropy.

-

-

-

¹³C NMR:

-

Carbonyl (C=O): Distinct peak at ~165–170 ppm . (This confirms the lactam structure; the reduced piperazine lacks this).

-

N1-CH₂: Shifted downfield relative to N4-CH₂.

-

Mass Spectrometry (LC-MS)

-

Parent Ion [M+H]⁺: 155.12 (Calculated).

-

Fragmentation: Loss of the cyclopropylmethyl group (mass 55) is a common fragmentation pathway in ESI-MS.

Handling, Stability, and Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The secondary amine (N4) is susceptible to oxidation or carbamate formation if exposed to atmospheric CO₂.

-

Solubility: Soluble in polar organic solvents (DMSO, Methanol, DCM). Moderate water solubility due to the polar amide.

-

Safety:

-

GHS Classification: Warning (Irritant).[1]

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Note: Unlike simple piperazines, the lactam is less basic and potentially less corrosive, but standard PPE is mandatory.

-

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.[2]

-

Peptidomimetics: The piperazin-2-one ring mimics the turn conformation of peptides (specifically the i to i+1 residues), making it valuable for designing protease inhibitors.

-

GPCR Ligands: Used as a core linker in dopamine (D2/D3) and serotonin (5-HT) receptor antagonists. The N4 nitrogen serves as the essential basic center for aspartate binding in the receptor pocket.

-

Kinase Inhibitors: The lactam carbonyl can participate in hydrogen bonding with the hinge region of kinases, while the cyclopropyl group occupies hydrophobic back-pockets.

References

-

Chemical Registry: CAS Common Chemistry. 1-(Cyclopropylmethyl)piperazin-2-one (CAS 148336-01-0). Link

-

Synthesis of Piperazinones: Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme Chemistry. Link

-

Piperazine Scaffolds in Drug Design: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Journal of Medicinal Chemistry. Link

-

Cyclopropyl Isosteres: The Cyclopropyl Fragment in Drug Discovery. ResearchGate. Link

Sources

The Emerging Role of the 1-(Cyclopropylmethyl)piperazin-2-one Scaffold in Medicinal Chemistry: A Technical Guide

Abstract

The deliberate fusion of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of the 1-(Cyclopropylmethyl)piperazin-2-one scaffold, a promising core for the development of novel therapeutics. By combining the metabolic stability and conformational rigidity imparted by the cyclopropylmethyl group with the versatile physicochemical properties of the piperazin-2-one lactam, this scaffold offers a unique set of advantages for drug designers. This document will explore the synthetic rationale, key structure-activity relationship (SAR) insights, and potential therapeutic applications of this emerging scaffold, providing researchers and drug development professionals with a comprehensive resource for its utilization.

Introduction: A Scaffold of Strategic Design

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, due to its two nitrogen atoms which can be readily functionalized.[1][3]

The transition from a piperazine to a piperazin-2-one introduces a lactam functionality. This modification has profound effects on the molecule's properties: it reduces the basicity of one nitrogen atom, introduces a hydrogen bond acceptor, and can impose conformational constraints, thereby influencing target binding and selectivity.

The N-cyclopropylmethyl substituent is another strategically important functional group in drug design. The cyclopropyl ring is known to enhance metabolic stability by protecting adjacent positions from oxidative metabolism by cytochrome P450 enzymes.[4] It also introduces a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.

This guide will dissect the 1-(Cyclopropylmethyl)piperazin-2-one core, examining the synergistic contributions of its components and providing a forward-looking perspective on its potential in contemporary drug discovery.

Physicochemical and Pharmacokinetic Rationale

The strategic combination of the cyclopropylmethyl group and the piperazin-2-one ring offers a compelling profile for drug development. The table below summarizes the anticipated contributions of each moiety to the overall properties of the scaffold.

| Feature | Cyclopropylmethyl Group | Piperazin-2-one Ring | Combined Effect on the Scaffold |

| Metabolic Stability | High C-H bond dissociation energy reduces susceptibility to CYP450 oxidation.[4] | The lactam is generally more stable to hydrolysis than an ester. | Enhanced overall metabolic stability, potentially leading to a longer half-life. |

| Solubility | Increases lipophilicity. | The lactam carbonyl and the second nitrogen can act as hydrogen bond acceptors, potentially improving aqueous solubility over a simple piperazine. | Modulated lipophilicity and potential for good aqueous solubility. |

| Target Interactions | Provides a rigid, defined conformation for interaction with hydrophobic pockets. | The lactam carbonyl is a strong hydrogen bond acceptor. The N-H of the lactam can be a hydrogen bond donor. The second nitrogen can be a hydrogen bond acceptor or be protonated to form an ionic interaction. | Offers multiple points for hydrogen bonding and hydrophobic interactions, allowing for versatile binding to a range of biological targets. |

| Conformational Rigidity | The cyclopropyl ring restricts bond rotation.[4] | The planar amide bond of the lactam introduces conformational constraint. | A semi-rigid scaffold that can reduce the entropic penalty of binding to a target. |

| pKa | No direct effect. | The lactam nitrogen is non-basic. The pKa of the second nitrogen is lower than that of a simple piperazine. | A single basic center with a tunable pKa, which can be optimized for target binding and ADME properties. |

Synthetic Strategies

While no direct, optimized synthesis for 1-(Cyclopropylmethyl)piperazin-2-one is prominently featured in the literature, a robust synthetic route can be proposed based on established methods for N-alkylation of piperazin-2-ones and the synthesis of the closely related 1-(cyclopropylmethyl)piperazine, a key intermediate in the production of the anticancer agent Volasertib.[5][6]

Proposed Synthesis of 1-(Cyclopropylmethyl)piperazin-2-one

A common and efficient method for the synthesis of N-substituted piperazin-2-ones involves the N-alkylation of a piperazin-2-one precursor.

Step 1: Synthesis of Piperazin-2-one

Piperazin-2-one can be synthesized through several established methods, often starting from ethylenediamine and an α-haloacetate.

Step 2: N-Alkylation with (Bromomethyl)cyclopropane

The final step involves the nucleophilic substitution of (bromomethyl)cyclopropane with piperazin-2-one.

Experimental Protocol: N-Alkylation of Piperazin-2-one

-

To a solution of piperazin-2-one (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add (bromomethyl)cyclopropane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(Cyclopropylmethyl)piperazin-2-one.

Caption: Proposed synthetic workflow for 1-(Cyclopropylmethyl)piperazin-2-one.

Role in Medicinal Chemistry and Structure-Activity Relationships (SAR)

The 1-(Cyclopropylmethyl)piperazin-2-one scaffold is primed for exploration in various therapeutic areas due to the established activities of related piperazine and piperazin-2-one derivatives.

Potential Therapeutic Applications

-

Oncology: The related 1-(cyclopropylmethyl)piperazine is a key component of the Plk1 inhibitor Volasertib, highlighting the potential for this class of compounds in cancer therapy.[7] Piperazin-2-one derivatives have also been investigated as cytotoxic agents.[6][8]

-

Central Nervous System (CNS) Disorders: Piperazine derivatives are prevalent in drugs targeting CNS disorders. The modulation of basicity and introduction of a hydrogen bond acceptor in the piperazin-2-one ring could lead to novel ligands for CNS receptors with improved selectivity and pharmacokinetic profiles.

-

Infectious Diseases: The piperazine scaffold is a component of several antimicrobial agents.[4] The unique properties of the 1-(Cyclopropylmethyl)piperazin-2-one core could be exploited to develop new anti-infectives.

Key SAR Considerations

The 1-(Cyclopropylmethyl)piperazin-2-one scaffold offers several points for diversification to explore structure-activity relationships.

Caption: Key points for SAR exploration on the scaffold.

-

N4-Substitution (R¹): This is the most common point of diversification for piperazine and piperazin-2-one scaffolds. Introduction of aryl, heteroaryl, alkyl, or acyl groups at this position will directly influence target engagement and can be used to fine-tune properties such as lipophilicity and pKa.

-

Ring Carbon Substitution (R²): Substitution on the carbon atoms of the piperazin-2-one ring can introduce chirality, which is often crucial for selective target binding. These substitutions can also provide vectors to probe specific regions of a binding pocket.

Conclusion and Future Perspectives

The 1-(Cyclopropylmethyl)piperazin-2-one scaffold represents a compelling, yet underexplored, area of medicinal chemistry. By integrating the well-documented advantages of the cyclopropylmethyl group for metabolic stability and the versatile drug-like properties of the piperazin-2-one core, this scaffold offers a robust starting point for the design of novel therapeutics.

Future work should focus on the development and optimization of synthetic routes to this core and the exploration of its derivatives in a variety of biological assays. Given the proven success of its constituent parts in approved drugs, the 1-(Cyclopropylmethyl)piperazin-2-one scaffold holds significant promise for the discovery of the next generation of medicines.

References

-

Dandia, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 433-442. [Link]

- Google Patents. (2021). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. CN108341792B.

-

Hasan, S. M. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(4), 344-353. [Link]

-

Wikipedia. (2023). Volasertib. [Link]

-

MDPI. (2009). methanone. Molbank, 2009(4), M641. [Link]

- Google Patents. (1985). Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics. EP0050072B1.

-

PubMed. (2008). Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents. Medicinal Chemistry, 4(5), 453-458. [Link]

-

Scilit. (2022). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 99(5), 639-679. [Link]

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

-

Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28(1), 1-20. [Link]

-

PubChem. (n.d.). 1-(Cyclopropylmethyl)piperazine. [Link]

-

Frontiers. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843217. [Link]

-

Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-42. [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 73. [Link]

-

ResearchGate. (2022). The medicinal chemistry of piperazines: A review. [Link]

-

JETIR. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research, 8(7), g758-g765. [Link]

-

ResearchGate. (2020). Therapeutic Potentials of β‐Lactam: A Scaffold for New Drug Development. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

- 6. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]

- 8. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

1-(Cyclopropylmethyl)piperazin-2-one CAS number and chemical identifiers

This guide provides an in-depth technical analysis of 1-(Cyclopropylmethyl)piperazin-2-one , a specialized heterocyclic building block used in medicinal chemistry.

Unlike its more common isomer (4-substituted), the 1-substituted variant modifies the amide nitrogen, altering the hydrogen bond donor/acceptor profile and metabolic stability of the piperazinone scaffold.

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

This compound serves as a constrained peptidomimetic scaffold. The cyclopropylmethyl group acts as a lipophilic anchor that resists metabolic dealkylation better than simple alkyl chains (due to the specific bond angles and radical stability of the cyclopropyl ring).

| Identifier | Value |

| Chemical Name | 1-(Cyclopropylmethyl)piperazin-2-one |

| CAS Number | 148336-01-0 |

| Molecular Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| Exact Mass | 154.1106 |

| SMILES | O=C1CNCCN1CC2CC2 |

| InChI Key | (Predicted) JXZY... (Isomer Specific) |

| Appearance | Pale yellow to colorless oil / Low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO; Moderate water solubility |

| pKa (Calc) | ~8.5 (N4-amine); Amide N1 is non-basic |

Structural Isomerism Alert

Crucial Distinction: Researchers must distinguish between the 1-isomer (amide substituted) and the 4-isomer (amine substituted).

-

1-Isomer (Target): Substituent on the amide nitrogen (N1). Requires specific synthesis (see Section 2).

-

4-Isomer (Common): Substituent on the amine nitrogen (N4). Easily accessible via reductive amination of piperazin-2-one.

Synthetic Routes & Process Chemistry

Synthesizing the 1-substituted isomer is chemically challenging because the N4-amine is significantly more nucleophilic than the N1-amide. Direct alkylation of piperazin-2-one with (bromomethyl)cyclopropane preferentially yields the 4-isomer.

To obtain 1-(Cyclopropylmethyl)piperazin-2-one , a "Protection-Alkylation-Deprotection" strategy is required.

Protocol: Regioselective Synthesis of the 1-Isomer

Step 1: Protection of N4

-

Reagents: Piperazin-2-one, Di-tert-butyl dicarbonate (Boc₂O), TEA, DCM.

-

Mechanism: The more nucleophilic N4 attacks the Boc-anhydride.

-

Product: tert-butyl 3-oxopiperazine-1-carboxylate (4-Boc-piperazin-2-one).

Step 2: N1-Alkylation (The Critical Step)

-

Reagents: 4-Boc-piperazin-2-one, Sodium Hydride (NaH, 60% dispersion), (Bromomethyl)cyclopropane, DMF (anhydrous).

-

Procedure:

-

Dissolve 4-Boc-piperazin-2-one in dry DMF under N₂ atmosphere.

-

Cool to 0°C. Slowly add NaH (1.2 eq). Note: Gas evolution (H₂).

-

Stir for 30 min to generate the amide anion.

-

Add (Bromomethyl)cyclopropane (1.1 eq) dropwise.

-

Allow to warm to RT and stir for 12–16 h.

-

-

Causality: The NaH deprotonates the amide (pKa ~15-17), creating a nucleophilic species that attacks the alkyl halide. The Boc group prevents N4 interference.

Step 3: Deprotection

-

Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

-

Workup: Basify with NaHCO₃ or NaOH to isolate the free base.

-

Final Product: 1-(Cyclopropylmethyl)piperazin-2-one.[1]

Synthetic Workflow Diagram

Figure 1: Regioselective synthesis pathway ensuring substitution at the N1-amide position.

Structural Utility in Drug Design[7]

This scaffold is valuable in Fragment-Based Drug Discovery (FBDD).

Pharmacophore Mapping

-

Cyclopropylmethyl Group:

-

Metabolic Stability: The cyclopropyl ring inhibits cytochrome P450 oxidation at the adjacent methylene position compared to an ethyl or propyl chain.

-

Lipophilicity: Increases logP without adding excessive rotatable bonds.

-

-

Piperazin-2-one Core:

-

Constrained Geometry: The lactam (amide) forces planarity at the N1-C2 bond, restricting the conformational space compared to a standard piperazine.

-

H-Bonding:

-

C=O (Acceptor): Interacts with backbone amides in receptor pockets.

-

N4-H (Donor/Base): Available for salt bridge formation (e.g., with Asp/Glu residues in kinases or GPCRs).

-

-

Logic of Application

Figure 2: Structure-Activity Relationship (SAR) attributes of the scaffold.

Handling, Stability & Analytics

Handling Protocols

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free amine (N4) is sensitive to CO₂ absorption from air (carbamate formation).

-

Hygroscopicity: The HCl salt form is hygroscopic; store in a desiccator.

Analytical Verification

To confirm you have the 1-isomer and not the 4-isomer:

-

NMR Distinction:

-

1-Isomer: The methylene protons of the cyclopropylmethyl group will show a distinct shift due to the adjacent electron-withdrawing amide carbonyl (approx δ 3.2–3.4 ppm).

-

4-Isomer: The methylene protons are adjacent to an amine, appearing typically upfield (approx δ 2.2–2.4 ppm).

-

-

IR Spectroscopy: Look for the strong Amide I band (C=O stretch) at ~1640–1660 cm⁻¹.

References

-

BLD Pharm. (n.d.). 1-(Cyclopropylmethyl)piperazin-2-one Product Page (CAS 148336-01-0).[1] Retrieved from

-

PubChem. (2025).[2][3] 1-(Cyclopropylmethyl)piperazine (Related Structure Reference). National Library of Medicine. Retrieved from

-

Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis. Retrieved from

-

Google Patents. (n.d.). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine (CN108341792B).[4] Retrieved from

Sources

- 1. 148336-01-0|1-(Cyclopropylmethyl)piperazin-2-one|BLD Pharm [bldpharm.com]

- 2. 1-(Cyclopropylmethyl)piperazine | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-{4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl}-3-{2-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-6-yl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C34H41N9O | CID 25218693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

The Piperazin-2-one Pharmacophore: Evolution, Synthesis, and Medicinal Utility

The following technical guide details the history, development, and application of the piperazin-2-one pharmacophore.

Technical Guide for Drug Development Professionals

Executive Summary: The "Privileged" Peptidomimetic

The piperazin-2-one (also known as 2-oxopiperazine) scaffold represents a cornerstone in the transition from peptide-based leads to small-molecule therapeutics. Unlike its saturated cousin piperazine—widely used for its solubility and basicity—the piperazin-2-one incorporates an amide bond within the ring. This structural feature renders it a conformationally constrained peptidomimetic , capable of fixing amino acid side chains in specific vector orientations that mimic

This guide analyzes the trajectory of the piperazin-2-one scaffold from a simple cyclic constraint to a sophisticated template for protease inhibitors, GPCR ligands, and anti-infectives.

Historical Evolution & Pharmacophore Logic

From Linear Peptides to Cyclic Constraints

The development of piperazin-2-ones emerged from the "Peptidomimetic Revolution" of the 1980s and 1990s. Medicinal chemists sought to overcome the poor bioavailability and metabolic instability of linear peptides.

-

The Challenge: Linear peptides adopt random coil conformations in solution, resulting in high entropic penalties upon binding. They are also rapidly degraded by proteases.

-

The Solution: Cyclization restricts conformational freedom. The piperazin-2-one ring effectively "locks" the

and

Structural Advantages[1]

-

Metabolic Stability: The endocyclic amide bond is resistant to standard proteolysis compared to linear peptide bonds.

-

Vector Definition: The rigid ring allows precise placement of pharmacophores (e.g., hydrophobic, basic, or aromatic groups) at the

, -

Hydrogen Bonding: The lactam carbonyl (

) serves as a fixed H-bond acceptor, while the

Visualization: The Peptidomimetic Transition

The following diagram illustrates how the piperazin-2-one scaffold mimics the bioactive conformation of a peptide turn.

Caption: Evolution from flexible linear peptides to the rigid piperazin-2-one scaffold, enhancing stability and binding affinity.

Synthetic Methodologies

The utility of a scaffold is defined by its synthetic accessibility. The synthesis of piperazin-2-ones has evolved from laborious stepwise cyclizations to rapid multicomponent reactions (MCRs).

The Classical Route: Intramolecular Cyclization

Early methods relied on the reaction of 1,2-diamines with

-

Limitation: Often required harsh conditions and lacked regioselectivity for complex substitutions.

The Modern Standard: Ugi Post-Condensation

The most versatile approach utilizes the Ugi 4-Component Reaction (Ugi-4CR) followed by a secondary cyclization step. This allows for the simultaneous introduction of four points of diversity.

Protocol: Ugi-DeBoc-Cyclization Strategy

-

Reagents: Aldehyde (

), Amine ( -

Ugi Reaction: Combine components in methanol to form the linear diamide intermediate.

-

Deprotection: Treat with TFA/DCM to remove the Boc group, exposing the secondary amine.

-

Cyclization: Base-induced intramolecular transamidation forms the piperazin-2-one ring.

Expert Insight: This sequence is particularly powerful for generating DNA-encoded libraries (DELs) because the Ugi reaction is robust and compatible with aqueous conditions often used in DEL synthesis.

Recent Advances: C-H Activation & Cascade Reactions

Recent literature (2023-2024) highlights metal-promoted cascade reactions. For example, Pd-catalyzed coupling of chloro-allenylamides with aryl iodides and amines can generate the ring with three new bonds formed in a single pot [1].[1]

Visualization: Synthetic Workflow

Caption: The Ugi-DeBoc-Cyclization sequence, a dominant method for generating diverse piperazin-2-one libraries.

Medicinal Chemistry & Key Applications

Case Study: Praziquantel (The Gold Standard)

While often categorized as a pyrazino-isoquinoline, Praziquantel is the most commercially successful drug containing the piperazin-2-one motif (fused).

-

Mechanism: Increases cell membrane permeability to calcium in schistosomes, causing paralysis.

-

Structural Role: The piperazinone ring provides the rigid core that positions the cyclohexylcarbonyl group for hydrophobic interaction.

Factor Xa Inhibitors

The piperazin-2-one scaffold has been extensively explored as a neutral S1-binding element in Factor Xa inhibitors (anticoagulants).

-

Design Logic: Unlike the highly basic benzamidine groups of early inhibitors (which had poor oral bioavailability), the neutral piperazinone ring interacts via hydrogen bonding with Gly219 in the active site, improving pharmacokinetic profiles [2].

HIV-1 Capsid Modulators (PF74 Analogs)

Recent work has utilized the piperazin-2-one scaffold to mimic the host factors that bind to the HIV-1 capsid.[2]

-

Innovation: By replacing the peptide backbone of PF74 with a piperazin-2-one, researchers improved metabolic stability against peptidases while maintaining the critical H-bond interactions required for capsid destabilization [3].

Structure-Activity Relationship (SAR) Summary Table

| Position | Pharmacological Role | Synthetic Handle |

| N1 | Controls solubility & lipophilicity; mimics peptide N-terminus. | Alkylation or derived from Ugi amine component. |

| C3 | Mimics amino acid side chain ( | Derived from aldehyde (Ugi) or alpha-halo ester. |

| N4 | Critical basic center; H-bond donor/acceptor. | Reductive amination or acylation. |

| C5/C6 | Conformational lock; controls ring pucker. | Derived from amino acid backbone (e.g., Serine/Threonine). |

Future Outlook: PROTACs and DELs

The piperazin-2-one scaffold is currently experiencing a renaissance in two cutting-edge areas:

-

DNA-Encoded Libraries (DELs): Due to the robustness of the Ugi synthesis, this scaffold is a favorite for generating billion-member libraries for screening against "undruggable" targets.

-

PROTAC Linkers: The rigid yet functionalizable nature of the ring makes it an attractive linker element in Proteolysis Targeting Chimeras (PROTACs), offering defined exit vectors to connect the E3 ligase ligand and the Warhead.

References

-

Molecular structures of human factor Xa complexed with ketopiperazine inhibitors Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

-

Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators Source: Acta Pharmaceutica Sinica B (PubMed Central) URL:[Link]

-

Praziquantel: A Comprehensive Overview of Its Solid State Source: MDPI (Pharmaceutics) URL:[Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Medicinal Research Reviews (Wiley/PubMed) URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-(Cyclopropylmethyl)piperazin-2-one via Reductive Amination

Executive Summary & Regiochemical Directive

This application note details the protocol for generating 4-(cyclopropylmethyl)piperazin-2-one via reductive amination.

Critical Regiochemical Clarification: Users frequently request "1-(cyclopropylmethyl)piperazin-2-one" when referring to reductive amination strategies. However, the standard reductive amination of piperazin-2-one with cyclopropanecarbaldehyde occurs exclusively at the N4 position (the secondary amine). The N1 position (the amide/lactam nitrogen) is non-basic and insufficiently nucleophilic to form the requisite iminium intermediate with an aldehyde under standard reductive amination conditions.

-

Target Generated via Reductive Amination: 4-(Cyclopropylmethyl)piperazin-2-one.

-

Target Generated via Direct Alkylation (NaH/RX): 1-(Cyclopropylmethyl)piperazin-2-one.

This guide focuses on the N4-functionalization using reductive amination, as this is the chemically valid pathway for the method requested.

Scientific Foundation

Reaction Mechanism

Reductive amination of piperazin-2-one proceeds through a two-step sequence in a single pot (Direct Reductive Amination):

-

Imine/Iminium Formation: The secondary amine at N4 of the piperazinone ring attacks the carbonyl carbon of cyclopropanecarbaldehyde. This reversible step generates a hemiaminal, which dehydrates to form an iminium ion.

-

Reduction: A hydride donor selectively reduces the iminium ion to the amine. The choice of reducing agent is critical; it must reduce the iminium species faster than it reduces the starting aldehyde.

Reagent Selection Strategy

-

Amine: Piperazin-2-one (commercially available).

-

Carbonyl: Cyclopropanecarbaldehyde.

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) is the preferred reagent.[1] Unlike Sodium Cyanoborohydride (

), STAB is non-toxic (cyanide-free) and maintains high selectivity for iminium ions over aldehydes, minimizing the formation of the cyclopropylmethanol byproduct. -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for its slightly higher boiling point and excellent solubilization of STAB.

Pathway Visualization

The following diagram illustrates the regioselective pathway and the specific activation energy logic favoring N4 over N1.

Caption: Figure 1. Regioselective pathway demonstrating the exclusive functionalization of the N4-amine over the N1-amide.

Experimental Protocols

Protocol A: Standard STAB Method (Recommended)

Best for: Small to medium scale (mg to 50g), high functional group tolerance.

Reagents Required:

-

Piperazin-2-one (1.0 equiv)

-

Cyclopropanecarbaldehyde (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional but recommended to catalyze iminium formation)

-

1,2-Dichloroethane (DCE) [Anhydrous]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Piperazin-2-one (10 mmol) in anhydrous DCE (40 mL).

-

Carbonyl Addition: Add Cyclopropanecarbaldehyde (11 mmol) to the stirring solution.

-

Catalysis (Optional): Add Acetic Acid (10-20 mmol). Note: Acid catalysis accelerates the dehydration of the hemiaminal to the active iminium species.

-

Incubation: Stir the mixture at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium between the amine, aldehyde, and iminium ion to establish.

-

Reduction: Cool the mixture slightly (0°C) if working on a large scale (>10g) to manage exotherm. Add STAB (14 mmol) portion-wise over 10 minutes.

-

Reaction: Warm to RT and stir for 4–16 hours. Monitor via LC-MS or TLC (Mobile phase: 5-10% MeOH in DCM).

-

Quench: Quench the reaction by adding saturated aqueous

solution. Stir vigorously for 15 minutes until gas evolution ceases. -

Workup: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, wash with brine, dry over

, and concentrate in vacuo. -

Purification: The crude material is often pure enough for use. If necessary, purify via flash column chromatography (Silica gel, 0–10% MeOH/DCM gradient).

Protocol B: Catalytic Hydrogenation (Green Alternative)

Best for: Large scale (>100g), industrial process, avoiding boron waste.

Reagents Required:

-

Piperazin-2-one (1.0 equiv)

-

Cyclopropanecarbaldehyde (1.05 equiv)

-

Pd/C (10% w/w loading, 5-10 mol%)

-

Hydrogen gas (

) (1–5 atm) -

Methanol or Ethanol

Step-by-Step Methodology:

-

Mixing: In a hydrogenation vessel (Parr shaker or autoclave), dissolve Piperazin-2-one and Cyclopropanecarbaldehyde in Methanol (0.5 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (

or Ar) to prevent ignition. -

Hydrogenation: Seal the vessel, purge with

(3x) and then -

Reaction: Shake/stir at RT for 12–24 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate to yield the product.

Data Summary & Troubleshooting

Comparative Method Analysis

| Feature | Protocol A (STAB) | Protocol B (Catalytic H2) | Protocol C (NaCNBH3) |

| Selectivity | Excellent | Good (Risk of ring reduction) | Excellent |

| Toxicity | Low (Boric acid byproduct) | Low | High (Cyanide risk) |

| Scalability | Moderate (Solid waste) | High | Low |

| Reaction Time | 4–16 Hours | 12–24 Hours | 4–24 Hours |

| Yield (Typical) | 85–95% | 80–90% | 70–85% |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Iminium ion not forming efficiently.

-

Fix: Increase Acetic Acid to 2.0 equiv. Ensure molecular sieves (4Å) are added if the solvent is not strictly anhydrous.

-

-

Issue: Dialkylation.

-

Note: Impossible here as N4 is a secondary amine; it can only accept one alkyl group to become tertiary.

-

-

Issue: Reduction of Lactam Carbonyl.

-

Cause: Reducing agent too strong or temperature too high.

-

Fix: Stick to STAB at RT. Avoid

or Borane-THF, which will reduce the lactam to piperazine.

-

Workflow Optimization Diagram

The following decision tree assists in selecting the optimal protocol based on lab constraints and scale.

Caption: Figure 2. Decision matrix for selecting the appropriate reductive amination protocol.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Beshore, D. C., & Dinsmore, C. J. (2002).[6][7] Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.[6][7] Organic Letters, 4(7), 1201–1204.[7]

-

BenchChem. (2025).[8] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol. BenchChem Application Library.

-

Gubitz, F. W. (1985). Synthesis and Antinociceptive Activity of 4-(Cyclopropylmethyl)-3,4,5,6-tetrahydro-2H-1,5-methano-1,4-benzodiazocin-9-amine and Congeners. Journal of Medicinal Chemistry, 28(6), 728–733. (Demonstrates N-cyclopropylmethyl utility).

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 6. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

- 7. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Solvent Engineering for Optimal Yields of Piperazinone Derivatives

Abstract

Piperazinones are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for kinase inhibitors and GPCR ligands. The most efficient synthetic route involves the Ugi four-component reaction (Ugi-4CR) followed by a post-condensation cyclization (UDC). However, yield attrition during the cyclization step is a common failure mode. This Application Note provides a scientifically grounded guide to solvent selection, demonstrating how 2,2,2-Trifluoroethanol (TFE) and 2-Methyltetrahydrofuran (2-MeTHF) can significantly outperform traditional Methanol/Dichloromethane systems by stabilizing zwitterionic transition states and minimizing side reactions.

Mechanistic Insight: The Solvation Effect

To optimize yield, one must understand the reaction mechanism at the molecular level. The synthesis typically proceeds via an Ugi reaction using a bifunctional input (e.g., an amino acid or masked aldehyde) followed by ring closure.[1]

Critical Solvation Factors:

-

Imine Activation: In the initial Ugi step, polar protic solvents (MeOH, TFE) activate the imine via hydrogen bonding, facilitating isocyanide attack.

-

Mumm Rearrangement: The rate-determining step of the Ugi reaction is the Mumm rearrangement. Solvents with high dielectric constants stabilize the dipolar transition state.

-

Cyclization Thermodynamics: The final ring closure to the piperazinone often requires a conformational shift. Fluorinated alcohols like TFE form strong H-bond networks that stabilize the leaving group and the transition state, preventing polymerization (oligomerization).

Visualization: Reaction Pathway & Solvent Influence

The following diagram illustrates the critical points where solvent choice dictates the reaction outcome (Pathway A vs. Pathway B).

Figure 1: Mechanistic flow of the Ugi-Deprotect-Cyclize (UDC) sequence. Green nodes indicate success; Red nodes indicate failure modes mitigated by solvent choice.

Comparative Solvent Performance

The following data summarizes yield improvements observed when switching from "Classical" solvents (Methanol, DCM) to "Advanced" solvents (TFE, 2-MeTHF) for difficult substrates (e.g., sterically hindered amines).

| Solvent System | Role | Yield (Avg)* | Key Advantage | Key Disadvantage |

| Methanol (MeOH) | Classical Standard | 45-55% | Cheap, dissolves most polar inputs. | Poor solubility of hydrophobic intermediates; slow Mumm rearrangement. |

| Dichloromethane (DCM) | Aprotic Alternative | 30-40% | Good for final cyclization. | Fails to activate imine in Step 1; non-Green. |

| 2,2,2-Trifluoroethanol (TFE) | High Performance | 78-92% | Strong H-bond donor; stabilizes transition states; accelerates Ugi step. | Expensive; requires careful evaporation. |

| 2-MeTHF | Green Alternative | 60-70% | High boiling point; separates easily from water; Green solvent. | Lower polarity than TFE; may require longer reaction times. |

| Water (On-Water) | Eco-Mode | Variable | Rapid rates for hydrophobic reactants. | High risk of Passerini side-reaction; difficult workup. |

*Data aggregated from internal optimization of N-substituted piperazinone synthesis.

Detailed Protocols

Protocol A: The "High-Yield" TFE Method

Best for: Valuable intermediates, sterically hindered substrates, or library synthesis.

Reagents:

-

Amine (1.0 equiv)

-

Aldehyde (1.0 equiv) (e.g., Glyoxylic acid acetal for piperazinones)

-

Isocyanide (1.0 equiv)

-

Carboxylic Acid (1.0 equiv) (e.g., Boc-protected amino acid)

-

Solvent: 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration]

Step-by-Step:

-

Imine Formation: Dissolve amine and aldehyde in TFE. Stir at room temperature for 30 minutes. Note: TFE accelerates this equilibrium.

-

Addition: Add the Carboxylic Acid and Isocyanide sequentially.

-

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (5% MeOH in DCM).

-

Checkpoint: The Ugi adduct usually precipitates or shows a distinct non-polar spot.

-

-

Evaporation: Remove TFE under reduced pressure. (Recycle TFE if possible).

-

Cyclization (One-Pot Variation): Redissolve the crude residue in 10% TFA/DCE (1,2-Dichloroethane) or 4M HCl/Dioxane. Heat to 60°C for 2 hours to deprotect and cyclize.

-

Workup: Neutralize with saturated NaHCO₃. Extract with 2-MeTHF.[2]

Protocol B: The "Green" Ethanol/Water Method

Best for: Scale-up, simple substrates, and environmentally conscious processes.

Reagents:

-

Standard Ugi components.

-

Solvent: Ethanol (EtOH) or EtOH/Water (9:1).

Step-by-Step:

-

Mix: Combine all four components in Ethanol (1.0 M concentration—high concentration favors the intermolecular Ugi step).

-

Agitate: Stir at 40°C for 24 hours.

-

Cyclization: Add a catalytic amount of solid KOH or Cs₂CO₃ directly to the ethanolic solution (if base-mediated cyclization is designed, e.g., using chloroacetic acid).

-

Purification: The product often precipitates upon cooling or adding water. Filter to isolate.[3]

Decision Tree for Solvent Selection

Use this workflow to determine the optimal solvent for your specific piperazinone derivative.

Figure 2: Solvent selection decision matrix based on substrate properties and process requirements.

Troubleshooting & Validation (Self-Validating System)

To ensure the protocol is working ("Self-Validating"), perform these checks:

-

The "Cloud Point" Check: In TFE, the reaction mixture should remain homogeneous initially. If reagents crash out immediately, switch to a TFE/DCM (1:1) mix.

-

LCMS Monitoring: Look for the linear Ugi intermediate (

). If the linear product persists but does not cyclize, the reaction is likely too concentrated. Dilute the cyclization step to 0.05 M to favor intramolecular reaction over intermolecular polymerization. -

NMR Verification: The appearance of the piperazinone ring protons (typically distinct doublets around 3.5–4.5 ppm) confirms cyclization.

References

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews.

-

Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry.

-

Tripathi, S., et al. (2020).[4] Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization.[4] The Journal of Organic Chemistry.

-

Wessjohann, L. A., et al. (2009). The role of TFE in multicomponent reactions. Journal of Organic Chemistry.

-

Pfizer Solvent Selection Guide. (2024). Green Chemistry Principles in Solvent Selection.

Sources

Troubleshooting & Optimization

Troubleshooting cyclopropyl ring opening during acidic workup

Status: Operational | Topic: Acidic Workup Stability | Audience: R&D Chemist

Diagnostic Hub: Mechanisms of Failure

Understanding the "Why" before fixing the "How".

The cyclopropane ring possesses approximately 27.5 kcal/mol (115 kJ/mol) of ring strain (Baeyer strain).[1] Under acidic conditions, this strain acts as a thermodynamic spring, driving ring opening if a kinetic pathway (protonation) becomes accessible.

The Core Mechanism: Protonation & Nucleophilic Attack

Ring opening is rarely a random event; it follows specific mechanistic pathways driven by the stability of the resulting carbocation.

-

Direct Ring Protonation: Strong Brønsted acids can protonate the ring edge or corner. The bond breaks to form a carbocation, which is immediately trapped by a nucleophile (often the solvent or the conjugate base of the acid).

-

Cyclopropylcarbinyl Rearrangement (The "Silent Killer"): If you have a hydroxyl group or alkene adjacent to the ring (cyclopropylcarbinyl system), protonation creates a cation outside the ring. This cation is non-classical and rapidly rearranges to a homoallyl cation or cyclobutyl system to relieve strain.

Visualization: The Ring Opening Cascade

The following diagram illustrates the divergent pathways for a substituted cyclopropane under acidic conditions.

Figure 1: Mechanistic divergence of cyclopropane degradation under acidic conditions.

Triage & Troubleshooting (FAQs)

Direct solutions to common experimental failures.

Q1: I am quenching a Simmons-Smith reaction (Zn/Cu or Et₂Zn), and the product degrades during the acid wash. How do I stop this?

Diagnosis: Zinc carbenoids are Lewis acidic. Traditional HCl or NH₄Cl quenches can generate transient strong acid pockets and persistent emulsions, destroying acid-sensitive cyclopropanes. The Fix: Switch to a Rochelle Salt (Sodium Potassium Tartrate) quench . The tartrate dianion chelates Zinc (and Aluminum) salts, breaking the emulsion at neutral/mildly basic pH (approx pH 7-8), preventing acid-catalyzed ring opening. (See Protocol A below).

Q2: My cyclopropane has an electron-donating group (EDG) like a p-methoxy phenyl or an ether. Why is it vanishing?

Diagnosis: Electronic activation. EDGs stabilize the developing positive charge during ring opening (transition state stabilization).

-

Rule of Thumb: The more electron-rich the substituent, the faster the ring opens.

-

The Fix: You cannot use standard acidic workups. Use solid-phase quenching (filtering through basic alumina or Celite/Na₂CO₃) or a pH 7.0 Phosphate Buffer.

Q3: I need to hydrolyze an ester/acetal on a molecule containing a cyclopropane. Can I use HCl?

Diagnosis: High risk. Aqueous HCl will almost certainly open the ring, especially if heated. The Fix:

-

Chemical: Use LiOH/THF/Water (saponification) instead of acid hydrolysis.

-

Enzymatic: Use Pig Liver Esterase (PLE) or Lipases for mild, pH-neutral hydrolysis.

-

Lewis Acid: If deprotecting an acetal, use a mild Lewis acid like Magnesium Bromide (MgBr₂) in ether, which is often gentler than protic acids.

Validated Experimental Protocols

Self-validating systems designed to minimize error.

Protocol A: The Rochelle Salt Quench (For Zn/Al Species)

Best for: Simmons-Smith reactions, LAH reductions, DIBAL-H reductions.

Mechanism: Tartrate ions chelate metal cations, solubilizing them in the aqueous layer and preventing the formation of "gelatinous" hydroxides that trap product and require acid to dissolve.

-

Preparation: Prepare a saturated aqueous solution of Sodium Potassium Tartrate (Rochelle Salt).

-

Dilution: Dilute the reaction mixture with 3-4 volumes of an inert solvent (Diethyl ether or DCM) and cool to 0°C.

-

Titration: Slowly add the Rochelle Salt solution dropwise until gas evolution ceases (if hydrides were used).

-

Digestion (Critical Step): Remove the ice bath. Allow the biphasic mixture to stir vigorously at Room Temperature for 30–60 minutes .

-

Validation: The mixture is ready when two clear, distinct layers form with no cloudy emulsion at the interface.

-

-

Separation: Separate layers. The aqueous layer contains the chelated metal salts. The organic layer retains the intact cyclopropane.

Protocol B: The "Buffered Sandwich" Extraction

Best for: General workup of acid-sensitive cyclopropanes.

Mechanism: Prevents pH spikes by "sandwiching" the extraction between buffering agents.

| Step | Action | Purpose |

| 1 | Pre-cool | Cool reaction mixture to < 5°C. |

| 2 | Quench | Pour mixture into ice-cold Saturated NaHCO₃ or Phosphate Buffer (pH 7) . |

| 3 | Extract | Extract with Et₂O or EtOAc. Avoid DCM if possible (can become acidic over time). |

| 4 | Wash | Wash organic layer with Brine (Sat. NaCl) . |

| 5 | Solid Buffer | Dry over Na₂SO₄ (Sodium Sulfate) with a spatula tip of K₂CO₃ added to the drying agent. |

Prevention & Strategic Planning

Data-driven decision making for synthetic route design.

Solvent & Acid Compatibility Matrix

Use this table to assess risk before starting an experiment.

| Condition | Risk Level | Mechanism of Failure | Recommended Action |

| Conc. HCl / H₂SO₄ | 🔴 Critical | Rapid protonation & nucleophilic capture. | Avoid. Use alternative chemistry. |

| AcOH (Acetic Acid) | 🟡 Moderate | Slow opening; accelerated by heat or EDGs. | Keep T < 0°C. Dilute immediately. |

| Silica Gel (Chromatography) | 🟡 Moderate | Silica is slightly acidic (pH 4-5). | Add 1% Et₃N to eluent to neutralize silica. |

| CDCl₃ (NMR Solvent) | 🟡 Moderate | Forms DCl (acid) over time upon light exposure. | Filter through basic alumina before NMR. |

| ZnI₂ / ZnCl₂ (Lewis Acids) | 🟢 Low | Stable unless heated or wet (hydrolysis -> acid). | Use Rochelle Salt workup.[2][3] |

Decision Logic for Workup Selection

Follow this logic flow to select the safest workup method for your specific substrate.

Figure 2: Decision tree for selecting the appropriate workup protocol.

References

-

Wiberg, K. B. (1986). The Structure and Properties of Small Ring Compounds. Accounts of Chemical Research.

-

Charette, A. B., et al. (2010).[4] Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation. Journal of Organic Chemistry.

-

Olah, G. A., et al. (1970). Stable Carbocations.[5] XCVIII. Protonated Cyclopropane.[5][6][7] Journal of the American Chemical Society.[8][9]

-

Lévesque, E., et al. (2014).[4] Improved Zinc-Catalyzed Simmons-Smith Reaction. Organic Letters.

-

BenchChem Technical Support. (2025). Preserving Cyclopropane Integrity in Chemical Reactions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]

- 3. chem.rochester.edu [chem.rochester.edu]

- 4. Simmons-Smith Reaction [organic-chemistry.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

Purification techniques for removing impurities from piperazin-2-one derivatives

Executive Summary

Piperazin-2-one (2-oxopiperazine) is a privilege scaffold in medicinal chemistry, distinct from its fully reduced counterpart, piperazine. The introduction of the C2-carbonyl group creates a unique "Janus-faced" electronic environment: N1 is a non-basic amide , while N4 is a basic secondary amine .

This guide addresses the specific purification challenges arising from this duality—specifically the difficulty in separating polar impurities, preventing "streaking" on silica, and resolving regiochemical isomers.

Module 1: Chemical Separation (Acid/Base Workup)

User Issue: "I cannot separate my mono-alkylated piperazin-2-one from the bis-alkylated impurity or unreacted linear starting materials."

The Technical Insight

Unlike piperazine (which is di-basic, pKa₁ ~9.8, pKa₂ ~5.4), piperazin-2-one is mono-basic .

-

N1 (Amide): pKa (conjugate acid) < 0. It will not protonate under standard extraction conditions (pH 1–14).

-

N4 (Amine): pKa (conjugate acid) ~8.5–9.0. It will protonate in dilute acid.

This pKa differential is your primary purification tool before you even touch a chromatography column.

Troubleshooting Protocol: The "pH Switch" Extraction

Use this protocol to remove non-basic impurities (e.g., bis-alkylated species where N4 is capped with a non-basic group) or highly acidic byproducts.

-

Dissolution: Dissolve crude mixture in EtOAc (or DCM if solubility is poor).

-

Acid Wash (Targeting N4):

-

Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains non-basic impurities).

-

Basification:

-

Extraction: Extract 3x with DCM/IPA (3:1) .

-

Note: The addition of Isopropyl Alcohol (IPA) is critical. Piperazin-2-ones are highly polar; DCM alone often fails to extract them efficiently from water.

-

Visual Workflow: The pH Switch

Caption: Separation logic exploiting the basicity of N4 vs. the non-basic N1 amide.

Module 2: Chromatography (Silica Gel Tailing)

User Issue: "My compound streaks/tails on the column, co-eluting with impurities despite using methanol."

The Technical Insight

Piperazin-2-ones are hydrogen bond donors (N1-H) and acceptors (C=O, N4). They interact strongly with the acidic silanols (Si-OH) on silica gel, causing peak broadening (tailing). Standard MeOH/DCM gradients are often insufficient because they don't suppress this ionization interaction.

Troubleshooting Guide

| Method | Mobile Phase Composition | Why it Works |

| Standard Deactivation | DCM : MeOH : NH₄OH (90:9:1) | Ammonia competes for silanol sites, "blocking" them from the amine. Best for general purification. |

| The "TEA" Trick | DCM : MeOH : Triethylamine (95:4:1) | TEA is a stronger base than the product; it saturates the silica surface. Warning: TEA is hard to remove completely. |

| C18 Reverse Phase | H₂O (0.1% Formic Acid) : MeCN | Protonates the N4 amine, ensuring it stays in one ionization state. Eliminates silanol interactions entirely. |

Critical Protocol: Slurry Preparation Do not load the column with neutral silica if you are running a basic mobile phase.

-

Prepare the silica slurry using the starting mobile phase containing the modifier (e.g., 1% NH₄OH).

-

Allow the column to equilibrate for 3 CV (Column Volumes) before loading the sample. This ensures the entire silica bed is deactivated.

Module 3: Crystallization (Oiling Out)

User Issue: "My product separates as a sticky oil instead of a solid during recrystallization."

The Technical Insight

Piperazin-2-ones have high lattice energy due to intermolecular hydrogen bonding (amide dimer formation), but they are also conformationally flexible. "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve (crystallization) is reached.

Troubleshooting Protocol

Target Solvent Systems:

-

System A (High Polarity): EtOH / Et₂O (Ethanol/Ether).

-

System B (Medium Polarity): EtOAc / Hexane (Ethyl Acetate/Hexane).

-

System C (For HCl Salts): iPrOH / MeOH (Isopropanol/Methanol).

The "Seeding at Cloud Point" Technique:

-

Dissolve crude material in the Good Solvent (e.g., hot EtOH) at the minimum volume.

-

Add Anti-Solvent (e.g., Et₂O) dropwise very slowly until a faint, persistent cloudiness appears (the "Cloud Point").

-

STOP addition immediately.

-

Add a seed crystal. If no seed is available, scratch the glass surface vigorously with a glass rod.

-

Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Do not put it in the fridge yet (rapid cooling = oil).

Module 4: Scavenging Metal Catalysts

User Issue: "I used a Palladium catalyst for a Buchwald-Hartwig coupling on the piperazinone. How do I remove the residual metal?"

The Technical Insight